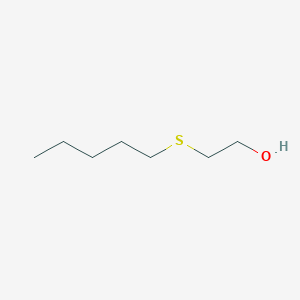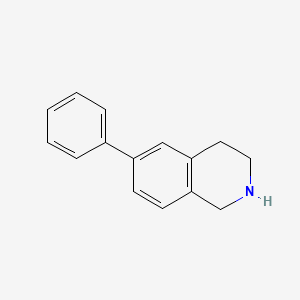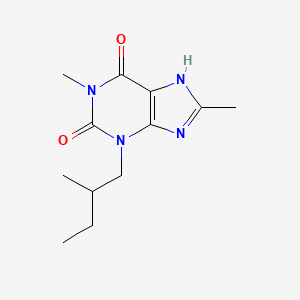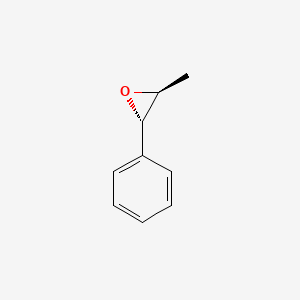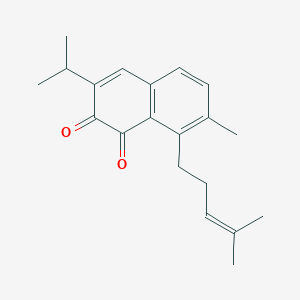
Saprorthoquinone
Overview
Description
Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to have cytotoxic effects on PC3 cells .
Synthesis Analysis
The synthesis of Saprorthoquinone involves the use of abietane-type diterpenoids. A new abietane-type diterpenoid, named atropatanene, was synthesized along with three known diterpenoids, 7α-acetoxyroyleanone, and a mixture of two isomers, saprorthoquinone and aethiopinone .Molecular Structure Analysis
The molecular structure of Saprorthoquinone includes an ortho-quinone pharmacophore, which has been identified as a key component in its activity against IDO1 . The structure of Saprorthoquinone also includes a N-(2-aminophenyl) amide pharmacophore .Chemical Reactions Analysis
Saprorthoquinone and its analogues were investigated for their structure-activity relationship (SAR) against IDO1. The results demonstrated that the ortho-quinone was a key pharmacophore .Physical And Chemical Properties Analysis
Saprorthoquinone is a powder with a molecular formula of C20H24O2 and a molecular weight of 296.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Comprehensive Analysis of Saprorthoquinone Applications
Saprorthoquinone is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Anticancer Activity: Saprorthoquinone has been evaluated for its potential as an anticancer agent. Studies have shown that certain orthoquinonic compounds, including saprorthoquinone, exhibit cytotoxicity against various cancer cell lines . For instance, it has been tested on HT29 colon cancer cells, Hep G2 hepatocellular carcinoma cells, and B16-F10 murine melanoma cells. The compound’s antitumor properties involve phase S cell cycle arrest and apoptosis induction, possibly through the activation of the intrinsic apoptotic pathway .
Anti-Inflammatory Properties: The anti-inflammatory activity of saprorthoquinone is another significant area of research. It has been assessed based on its ability to inhibit nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophage cell lines. The compound has shown high anti-inflammatory activity, which suggests its potential use in developing new anti-inflammatory drugs .
Synthesis from Natural Sources: Saprorthoquinone has been successfully synthesized from natural sources such as the roots of Salvia prionitis Hance. This synthesis process is important for the study of naturally occurring compounds and their potential applications in various fields of research .
Pharmacophore in Drug Discovery: The ortho-quinone structure of saprorthoquinone is considered a key pharmacophore in drug discovery. Its structure-activity relationship (SAR) against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) has been investigated, demonstrating the importance of the ortho-quinone moiety in medicinal chemistry .
Role in Apoptosis Induction: Saprorthoquinone’s role in apoptosis induction is a critical aspect of its anticancer activity. The compound induces morphological apoptotic changes, including nuclear fragmentation and chromatin condensation, which are essential for the elimination of cancer cells .
Potential as a Dual-Role Agent: Due to its dual roles in exhibiting both anticancer and anti-inflammatory activities, saprorthoquinone could represent a new strategy in the development of novel therapeutic agents. This dual functionality increases its value in scientific research and pharmaceutical applications .
Mechanism of Action
Target of Action
Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to exhibit cytotoxicity against PC3 cells , which are human prostate cancer cells.
Mode of Action
It is known that quinone compounds, to which saprorthoquinone belongs, often exert their effects through redox cycling and generation of reactive oxygen species . These reactive species can cause oxidative stress in cells, leading to cell death. This might explain the observed cytotoxicity of Saprorthoquinone against PC3 cells .
Result of Action
Saprorthoquinone has been shown to exhibit cytotoxic effects against PC3 cells . This suggests that it may have potential as a therapeutic agent in the treatment of prostate cancer.
Safety and Hazards
Future Directions
The discovery of IDO1 and HDAC1 dual inhibitors, such as Saprorthoquinone, may provide a novel strategy for cancer treatment by taking advantages of both immunotherapeutic and epigenetic drugs . This study provides a new strategy for future IDO1/HDAC dual inhibitors with synergistic antitumor activity started from lead compound 33d .
properties
IUPAC Name |
7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDKZSXXFWHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saprothoquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ortho-quinone moiety in Saprorthoquinone's activity?
A1: Research has identified the ortho-quinone group as a critical pharmacophore for Saprorthoquinone's inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). [] This enzyme plays a role in tumor immune evasion, making its inhibition a potential strategy for cancer treatment.
Q2: How does Saprorthoquinone interact with IDO1 at a molecular level?
A2: While detailed binding studies are still underway, preliminary research suggests that Saprorthoquinone interacts with the active site of IDO1. Specifically, the formation of a hydrogen bond with the amino acid residue Leu234 seems to be important for its inhibitory potency. []
Q3: Can Saprorthoquinone inhibit other targets besides IDO1?
A3: Yes, studies have demonstrated that Saprorthoquinone and its analogues can also inhibit Histone Deacetylase 1 (HDAC1). [] This dual inhibition of IDO1 and HDAC1 presents a promising avenue for cancer treatment by potentially combining immunotherapeutic and epigenetic approaches.
Q4: How does modifying the structure of Saprorthoquinone affect its activity?
A4: Structure-activity relationship (SAR) studies have revealed key insights into the impact of structural modifications on Saprorthoquinone's activity. For example, incorporating an N-(2-aminophenyl) amide group, linked to the ortho-quinone by a pentane linker, significantly enhanced its inhibitory activity against both IDO1 and HDAC1. []
Q5: What are the potential applications of Saprorthoquinone in cancer treatment?
A5: Given its dual inhibitory activity against IDO1 and HDAC1, Saprorthoquinone holds potential as a novel anticancer agent. Its ability to inhibit IDO1 could help overcome tumor immune evasion, while simultaneously targeting epigenetic regulation through HDAC1 inhibition. []
Q6: Have any synthetic routes been explored for the production of Saprorthoquinone?
A6: Yes, researchers have successfully synthesized Saprorthoquinone from naturally occurring (+)-Dehydroabietic acid. [] This synthesis provides a platform for further structural modifications and explorations of its derivatives.
Q7: What types of cancer cell lines have been used to evaluate the anticancer activity of Saprorthoquinone and its analogues?
A7: Studies have evaluated the cytotoxic effects of Saprorthoquinone and related compounds on various cancer cell lines, including HT29 colon cancer cells, Hep G2 hepatocellular carcinoma cells, and B16-F10 murine melanoma cells. [, ]
Q8: What is the molecular formula and weight of Saprorthoquinone?
A8: Saprorthoquinone has the molecular formula C20H26O3 and a molecular weight of 314.41 g/mol.
Q9: Beyond cancer, are there other potential therapeutic applications for Saprorthoquinone?
A9: Preliminary research suggests that Saprorthoquinone and its analogues exhibit anti-inflammatory properties. Studies have shown its ability to inhibit nitric oxide production in lipopolysaccharide-activated macrophages. [] This finding indicates a potential for further investigation into its use in treating inflammatory conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




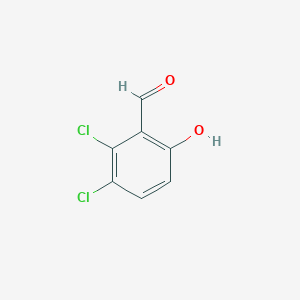
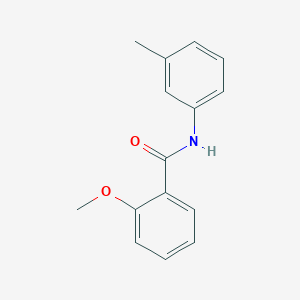
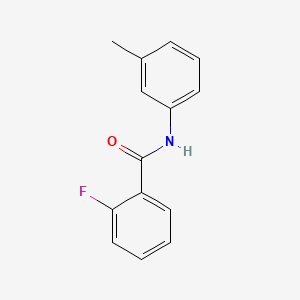

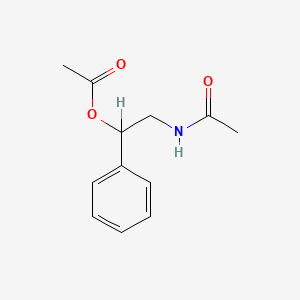
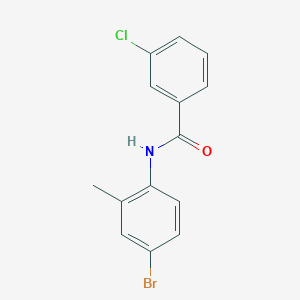
![6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2,4-diol](/img/structure/B1632742.png)
